![molecular formula C22H23FN4O2 B4511027 4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide](/img/structure/B4511027.png)
4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide
Overview
Description
4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide, commonly known as FLI-06, is a small molecule inhibitor that has been extensively studied in the field of biomedical research. This compound has been shown to exhibit potent inhibitory effects on a number of cellular processes, making it a promising candidate for the development of novel therapies for a wide range of diseases.
Mechanism of Action
The mechanism of action of FLI-06 involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in a number of cellular processes, including cell proliferation, differentiation, and apoptosis. FLI-06 has been shown to inhibit the activity of the protein Dishevelled, which is a key component of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
FLI-06 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the Wnt/β-catenin pathway, FLI-06 has also been shown to inhibit the activity of the protein kinase CK1α, which is involved in a number of cellular processes. Additionally, FLI-06 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of FLI-06 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. Additionally, FLI-06 has been shown to exhibit potent inhibitory effects on a number of cellular processes, making it a promising candidate for the development of novel therapies. However, one limitation of FLI-06 is that it may have off-target effects, which could limit its usefulness as a therapeutic agent.
Future Directions
There are a number of future directions for research on FLI-06. One area of research could focus on the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, further studies could be conducted to investigate the potential use of FLI-06 as a combination therapy with other chemotherapeutic agents. Finally, studies could be conducted to investigate the potential use of FLI-06 in the treatment of other diseases, such as inflammatory diseases.
Scientific Research Applications
FLI-06 has been extensively studied for its potential use in the treatment of a variety of diseases. One area of research has focused on its use as a potential therapeutic for cancer. FLI-06 has been shown to inhibit the proliferation of a number of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FLI-06 has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-4-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-2-5-19(6-3-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-4-1-16-9-10-24-20(16)15-18/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSXHCVDPHEAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.